molecular formula C18H17N3O3S B2590451 N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 873676-08-5

N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2590451
CAS No.: 873676-08-5
M. Wt: 355.41
InChI Key: IXLGARSIBMJXAH-UHFFFAOYSA-N
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Description

N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves the formation of the imidazole ring followed by sulfonylation and acetamide formation. Common synthetic routes include:

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides .

Mechanism of Action

The mechanism of action of N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[4-(4-methyl-2-phenylimidazol-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-12-21(18(19-13)15-6-4-3-5-7-15)25(23,24)17-10-8-16(9-11-17)20-14(2)22/h3-12H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLGARSIBMJXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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